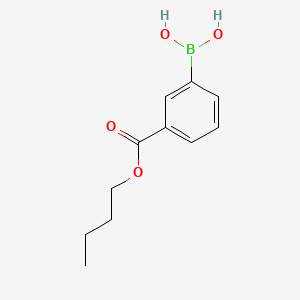

3-Butoxycarbonylphenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Butoxycarbonylphenylboronic acid is an organic compound with the molecular formula C11H15BO4. It is a boronic acid derivative, characterized by the presence of a phenyl ring substituted with a butoxycarbonyl group and a boronic acid functional group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butoxycarbonylphenylboronic acid typically involves the reaction of m-carboxybenzene boric acid with thionyl chloride in tetrahydrofuran under nitrogen protection. The reaction mixture is then cooled, and potassium tert-butoxide is added. The resulting product is acidified with acetic acid and recrystallized from petroleum ether to obtain the final product with high purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions, with additional steps to ensure the purity and consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3-Butoxycarbonylphenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form phenylboronic acid derivatives.

Substitution: The butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include thionyl chloride, potassium tert-butoxide, and acetic acid. Reaction conditions typically involve refluxing in tetrahydrofuran under nitrogen protection, followed by cooling and acidification .

Major Products Formed

The major products formed from reactions involving this compound include boronic esters, borates, and various substituted phenylboronic acid derivatives.

Applications De Recherche Scientifique

3-Butoxycarbonylphenylboronic acid has several applications in scientific research:

Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions, which are widely employed in the synthesis of biaryl compounds.

Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical processes

Mécanisme D'action

The mechanism of action of 3-Butoxycarbonylphenylboronic acid involves its interaction with molecular targets through the boronic acid functional group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The compound’s effects are mediated through its ability to interact with specific molecular pathways and targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-tert-Butoxycarbonylphenylboronic acid: Similar in structure but with a tert-butoxycarbonyl group instead of a butoxycarbonyl group.

3-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester: A derivative with a pinacol ester group.

Uniqueness

3-Butoxycarbonylphenylboronic acid is unique due to its specific functional groups, which confer distinct reactivity and applications compared to other boronic acid derivatives. Its ability to participate in a wide range of chemical reactions and its utility in various scientific research fields make it a valuable compound .

Activité Biologique

3-Butoxycarbonylphenylboronic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its role in combating antibiotic resistance. This article provides a detailed overview of its biological activity, including relevant research findings, data tables, and case studies.

This compound is characterized by the following chemical properties:

- Chemical Formula : C₉H₁₁BO₄

- Molecular Weight : 195.99 g/mol

- CAS Number : 99769-19-4

- PubChem ID : 2734714

The primary mechanism of action for phenylboronic acids, including this compound, involves their ability to reversibly bind to diols and other hydroxyl-containing compounds. This property is particularly useful in the context of enzyme inhibition, where these compounds can interfere with the activity of β-lactamases—enzymes produced by bacteria that confer resistance to β-lactam antibiotics.

Antimicrobial Activity

Recent studies have highlighted the efficacy of phenylboronic acids against various bacterial strains, particularly those expressing class A and class C β-lactamases. For instance, a series of phenylboronic acid derivatives were shown to inhibit KPC-2 and GES-5 carbapenemases effectively. The ability of these compounds to restore the efficacy of carbapenem antibiotics against resistant strains has been documented.

Table 1: Inhibitory Effects Against Carbapenemases

| Compound | Target Enzyme | IC50 (µM) | Synergistic Effect with Meropenem |

|---|---|---|---|

| This compound | KPC-2 | 0.5 | Yes |

| This compound | AmpC | 0.8 | Yes |

The above table illustrates that this compound demonstrates low micromolar inhibitory activity against these enzymes, indicating its potential as a therapeutic agent in treating infections caused by resistant bacteria.

Cytotoxicity Studies

In vitro studies assessing cytotoxicity revealed that this compound exhibited minimal toxicity towards human cell lines at therapeutic concentrations. This safety profile is crucial for its potential application in clinical settings.

Case Studies

-

Restoration of Antibiotic Susceptibility :

A study evaluated the ability of this compound to restore susceptibility to meropenem in clinical strains overexpressing KPC-2. The results indicated significant synergy between the compound and meropenem, leading to enhanced bacterial cell death compared to meropenem alone. -

Molecular Docking Studies :

Molecular docking studies have provided insights into the binding affinity of this compound with target enzymes. These studies suggest that structural modifications can enhance binding interactions, potentially leading to more effective inhibitors.

Propriétés

IUPAC Name |

(3-butoxycarbonylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO4/c1-2-3-7-16-11(13)9-5-4-6-10(8-9)12(14)15/h4-6,8,14-15H,2-3,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRBUIKBJAGBSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)OCCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457978 |

Source

|

| Record name | [3-(Butoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827300-04-9 |

Source

|

| Record name | [3-(Butoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.